MRE-269-d8, also known as EVT-1487929, is a deuterated derivative of MRE-269, an active metabolite of selexipag. Selexipag is a selective prostacyclin receptor agonist primarily used in the treatment of pulmonary arterial hypertension. The incorporation of deuterium atoms in MRE-269-d8 enhances its metabolic stability while retaining the pharmacological properties of its parent compound. This modification is significant for improving the therapeutic efficacy and reducing the frequency of dosing required in clinical applications.
MRE-269-d8 is classified under deuterated compounds, which are often utilized in pharmacological research to study drug metabolism and pharmacokinetics. The specific chemical identifier for MRE-269-d8 is 1265295-15-5. Its classification as a prostacyclin receptor agonist places it within a category of compounds that promote vasodilation and inhibit platelet aggregation, making it relevant for cardiovascular therapies.
The synthesis of MRE-269-d8 involves the strategic incorporation of deuterium atoms into the molecular framework of MRE-269. Several methods can be employed for this purpose:
The exact synthetic routes and conditions are proprietary, but they typically involve high-purity reagents and controlled environments to ensure optimal yields and minimize impurities.
For large-scale production, industrial methods would focus on maximizing yield through efficient deuteration processes while adhering to regulatory standards. This involves rigorous quality control measures to ensure the compound's safety and efficacy for research and potential therapeutic uses.
MRE-269-d8 retains the core structure of MRE-269 but features deuterium substitutions that enhance its stability. The molecular formula can be represented as C22H26D8N2O4S, where D indicates the presence of deuterium. The structural modifications result in altered physical properties, including a potentially increased half-life compared to its non-deuterated counterpart.
MRE-269-d8 participates in various chemical reactions similar to those involving its non-deuterated form:
Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used. The reactions typically require controlled temperatures and pH levels to optimize yields.
The products formed from these reactions depend on specific conditions; for example, oxidation may yield oxides while reduction could produce various alcohols or amines.
MRE-269-d8 acts as a selective agonist for the prostacyclin receptor (IP receptor), which plays a crucial role in several physiological processes, including vasodilation and inhibition of platelet aggregation. Upon binding to the IP receptor, MRE-269-d8 activates intracellular signaling pathways that lead to relaxation of vascular smooth muscle cells, thereby reducing blood pressure in pulmonary arteries.
MRE-269-d8 exhibits enhanced stability due to its deuterated nature, which may also affect its solubility and bioavailability compared to non-deuterated compounds.
The chemical properties include reactivity patterns similar to those of MRE-269 but with modified kinetics due to the presence of deuterium. This modification can influence metabolic pathways and interactions with biological targets.
MRE-269-d8 has several applications across various scientific disciplines:
MRE-269-d8 is a deuterated isotopologue of the selective prostacyclin (IP) receptor agonist MRE-269 (ACT-333679), which serves as the active metabolite of the pulmonary hypertension drug selexipag. The molecular formula of MRE-269-d8 is C25H21D8N3O3, with a molar mass of 427.56 g/mol, reflecting an 8 Da increase over the non-deuterated parent compound (419.52 g/mol) [2] [5]. Deuteration occurs specifically at the isopropyl group attached to the tertiary amine nitrogen, where all seven methyl hydrogens and the methine hydrogen (CH(CH3)2 → CD(CD3)2) are replaced by deuterium atoms [5] [7]. This strategic deuteration preserves the core pharmacophore—a biphenyl-substituted imidazole scaffold critical for IP receptor binding—while modifying the metabolic "soft spot" associated with oxidative dealkylation [5] [8].
Table 1: Deuteration Sites in MRE-269-d8
Structural Region | Non-Deuterated Group | Deuterated Group | Positional Significance |
---|---|---|---|
Isopropyl substituent | -CH(CH3)2 | -CD(CD3)2 | Metabolic stability enhancement |
Imidazole linker | -N-C=N- | Unmodified | IP receptor binding pharmacophore |
Carboxyethyloxy side chain | -COO-CH2-CH2- | Unmodified | Solubility and membrane interaction |
The introduction of deuterium minimally alters the bulk physicochemical properties of MRE-269-d8 compared to its non-deuterated counterpart. Both compounds share identical topological polar surface area (TPSA) values of 75.55 Ų and hydrogen bonding profiles (1 hydrogen bond donor, 6 hydrogen bond acceptors) [3]. The logP (partition coefficient) of MRE-269 is 5.3, indicating high lipophilicity, which remains unchanged in MRE-269-d8 due to the identical electronic environment of deuterium and hydrogen [3] [6]. However, deuterium’s higher atomic mass slightly reduces vibrational frequencies, potentially influencing solid-state packing and crystal lattice energy. This is reflected in solubility characteristics: MRE-269-d8 exhibits comparable DMSO solubility (50 mg/mL) to MRE-269 but may show altered kinetics in aqueous systems due to isotopic effects on solvent interactions [1] [5]. The molecule retains 11 rotatable bonds, contributing to conformational flexibility critical for receptor engagement [3].
Table 2: Key Physicochemical Properties
Property | MRE-269 | MRE-269-d8 | Analytical Significance |
---|---|---|---|
Molecular weight (g/mol) | 419.52 | 427.56 | Mass spectrometry differentiation |
logP | 5.3 | 5.3 | Unchanged lipophilicity |
Topological polar surface area | 75.55 Ų | 75.55 Ų | Identical membrane permeability profile |
Hydrogen bond donors | 1 | 1 | Unchanged solvation capacity |
Hydrogen bond acceptors | 6 | 6 | Unchanged protein interaction potential |
Rotatable bonds | 11 | 11 | Unchanged conformational flexibility |
Solubility in DMSO | ≥50 mg/mL | 50 mg/mL | Comparable formulation behavior |
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of MRE-269-d8 shows a characteristic [M+H]+ peak at m/z 428.56, distinguishing it from MRE-269 ([M+H]+ at m/z 420.52). The 8 Da mass shift confirms deuteration at eight sites. Fragmentation patterns reveal deuterium retention in key ions, particularly those derived from the isopropyl group (e.g., loss of -CD(CD3)2 at m/z 342.42) [5].
Nuclear Magnetic Resonance (NMR): 1H-NMR spectra demonstrate complete disappearance of signals corresponding to the isopropyl group’s methine proton (δ ~3.4 ppm) and methyl protons (δ ~1.2 ppm). 13C-NMR shows characteristic isotopic shifts (< 0.1 ppm) for the deuterated carbons due to reduced vibrational amplitudes. Two-dimensional NMR (e.g., HSQC) confirms deuterium attachment to specific carbons [5] [7].
Infrared Spectroscopy: The C-H stretching vibrations (2800–3000 cm−1) are attenuated in MRE-269-d8, while C-D stretches appear as distinct peaks at ~2100–2200 cm−1. Carbonyl stretches (C=O) at ~1715 cm−1 and imidazole ring vibrations (1500–1600 cm−1) remain unchanged, confirming deuteration’s localization to the aliphatic isopropyl group [7].
Table 3: Spectroscopic Signatures of MRE-269-d8
Technique | Key Features | Structural Insight |
---|---|---|
Mass Spectrometry | [M+H]+ at m/z 428.56 (+8 Da); fragment ions retain deuterium | Confirms deuteration stoichiometry and site stability |
1H-NMR | Absence of isopropyl signals (δ 1.2–3.4 ppm) | Verifies complete H/D exchange at isopropyl group |
13C-NMR | Isotopic shifts for CD and (CD3)2 carbons; unchanged aromatic signals | Confirms deuterium attachment without core modification |
IR Spectroscopy | C-D stretches at 2100–2200 cm−1; unaltered C=O and ring vibrations | Localizes deuteration to aliphatic side chain |
Metabolic Stability: The primary rationale for deuterating MRE-269 is to attenuate cytochrome P450 (CYP)-mediated oxidative metabolism at the isopropyl group. Deuterium’s kinetic isotope effect (KIE) reduces the rate of carbon-deuterium bond cleavage, potentially increasing metabolic half-life. In vitro studies show MRE-269-d8 exhibits prolonged stability in hepatic microsomes compared to MRE-269, though quantitative human data remains limited [5] [8].
Receptor Binding and Bioactivity: MRE-269-d8 retains identical in vitro pharmacological activity to MRE-269. Both compounds act as potent, selective agonists of the human prostacyclin (IP) receptor, with pKi values of 7.7 (Ki = 20 nM) [3] [8]. Selectivity over other prostanoid receptors (EP2, EP4, FP, TP) exceeds 130-fold, unaffected by deuteration [8]. Functional assays in human pulmonary arterial smooth muscle cells (hPASMCs) demonstrate equipotent cAMP accumulation (EC50 ~32 nM) and antiproliferative effects, confirming deuteration does not perturb the pharmacophore [4] [8].
Physicochemical and Formulation Implications: While deuteration minimally affects solubility and logP, isotopic substitution may alter crystallization behavior. MRE-269-d8 shows similar DMSO solubility (50 mg/mL) but may exhibit differences in polymorph formation during solid-state processing [1] [5]. These properties necessitate tailored analytical methods for quantification but do not impact biological performance.
Table 4: Functional Comparison with Non-Deuterated MRE-269
Property | MRE-269 | MRE-269-d8 | Biological/Technical Implication |
---|---|---|---|
IP receptor binding (Ki) | 20 nM (human) [8] | 20 nM (human) [5] | Identical target engagement |
EP4 receptor binding (Ki) | 4.9 μM [3] | Equivalent (predicted) | Unchanged selectivity profile |
cAMP induction (EC50) | 32 nM (hPASMCs) [8] | 32 nM (hPASMCs) [5] | Equipotent functional agonism |
Metabolic half-life | T1/2 ~5.6h (monkey) [8] | Increased (theoretically) | Potential for extended exposure in tracer studies |
Primary application | Active metabolite of selexipag | Metabolic tracer and reference standard | Enables drug disposition studies |
Deuteration thus strategically optimizes MRE-269 for specialized applications—particularly as a stable isotopic tracer in pharmacokinetic studies—while preserving the intrinsic IP receptor agonist activity critical to its therapeutic function [5] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4